2-[3-(Benzyloxy)phenyl]benzaldehyde

Regiochemistry Electrophilic aromatic substitution Patent composition-of-matter

2-[3-(Benzyloxy)phenyl]benzaldehyde (IUPAC: 3′-(benzyloxy)[1,1′-biphenyl]-2-carbaldehyde; CAS 893736-23-7; MFCD06802251) is a substituted biaryl aldehyde with molecular formula C₂₀H₁₆O₂ and molecular weight 288.34 g·mol⁻¹. The compound features a biphenyl core bearing a benzyloxy substituent at the 3′-position and a formyl group at the 2-position.

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
CAS No. 893736-23-7
Cat. No. B113212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Benzyloxy)phenyl]benzaldehyde
CAS893736-23-7
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O
InChIInChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2
InChIKeyAGJBQXFVTDVSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Benzyloxy)phenyl]benzaldehyde (CAS 893736-23-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-[3-(Benzyloxy)phenyl]benzaldehyde (IUPAC: 3′-(benzyloxy)[1,1′-biphenyl]-2-carbaldehyde; CAS 893736-23-7; MFCD06802251) is a substituted biaryl aldehyde with molecular formula C₂₀H₁₆O₂ and molecular weight 288.34 g·mol⁻¹ . The compound features a biphenyl core bearing a benzyloxy substituent at the 3′-position and a formyl group at the 2-position. Commercially available purity specifications range from 95% to 97% across multiple suppliers, with the compound supplied as a white crystalline powder soluble in ethanol, chloroform, and dimethylformamide but only sparingly soluble in water . Its computed XLogP3 of 4.5 and topological polar surface area of 26.3 Ų define a moderately lipophilic scaffold with limited hydrogen-bonding capacity . This compound belongs to the substituted biphenyl-2-carboxaldehyde family claimed in EP0038061A1 and US 4,322,563 as intermediates for cholesterol biosynthesis inhibitors [1].

Why 2-[3-(Benzyloxy)phenyl]benzaldehyde Cannot Be Interchanged with Its Closest Structural Analogs


Within the substituted biphenyl-2-carbaldehyde class, the position of the benzyloxy substituent is not a trivial structural variation but a determinant of both synthetic accessibility and downstream reactivity. The 3′-benzyloxy substitution pattern in 2-[3-(benzyloxy)phenyl]benzaldehyde directs electrophilic aromatic substitution to different ring positions compared to its 4′-substituted isomer (CAS 893736-26-0) , altering the regiochemical outcome of subsequent functionalization steps. Moreover, the benzyloxy group introduces substantial steric bulk and lipophilicity (XLogP3 = 4.5) absent in the unsubstituted parent 2-phenylbenzaldehyde (CAS 1203-68-5; MW = 182.22), fundamentally changing solubility, chromatographic behavior, and membrane permeability characteristics . The patent literature explicitly distinguishes benzyloxy-substituted biphenyl-2-carboxaldehydes as a separate claims category within the broader genus of cholesterol synthesis inhibitor intermediates, underscoring that substitution identity and position are non-interchangeable for target compound activity [1]. Generic substitution without verifying positional isomer identity risks introducing an analog with divergent reactivity, altered pharmacokinetic properties if used in a bioactive series, and potentially invalid comparative data in structure–activity relationship studies .

Quantitative Differentiation Evidence: 2-[3-(Benzyloxy)phenyl]benzaldehyde Versus Key Analogs


Regiochemical Identity: 3′-Benzyloxy vs. 4′-Benzyloxy Substitution Governs Reactivity and Patent Coverage

2-[3-(Benzyloxy)phenyl]benzaldehyde places the benzyloxy group at the 3′ (meta) position of the distal phenyl ring, whereas its closest commercial isomer, 2-[4-(benzyloxy)phenyl]benzaldehyde (CAS 893736-26-0), bears the substituent at the 4′ (para) position . The meta-substituted benzyloxy group is electron-donating via resonance but exerts a weaker inductive effect at the ortho and para positions of its own ring compared to the para isomer, leading to differentiated directing effects in subsequent electrophilic substitutions . Both compounds share identical molecular formula (C₂₀H₁₆O₂) and molecular weight (288.34 g·mol⁻¹), and are offered at comparable purity (95% minimum), meaning that procurement errors cannot be detected by elemental analysis or LC–MS alone and require NMR confirmation of regiochemistry .

Regiochemistry Electrophilic aromatic substitution Patent composition-of-matter

Lipophilicity and Molecular Size Differentiation from the Unsubstituted Parent 2-Phenylbenzaldehyde

Compared to the unsubstituted parent scaffold 2-phenylbenzaldehyde (CAS 1203-68-5; also known as biphenyl-2-carboxaldehyde), 2-[3-(benzyloxy)phenyl]benzaldehyde carries a substantially larger and more lipophilic benzyloxy appendage. The target compound has a molecular weight of 288.34 g·mol⁻¹ versus 182.22 g·mol⁻¹ for the parent, representing a 58% mass increase . The computed XLogP3 of the target compound is 4.5, approximately 1.5 log units higher than the estimated XLogP3 of ~3.0 for the parent, corresponding to a roughly 30-fold increase in octanol–water partition coefficient . The parent compound is a liquid at room temperature (bp 91–92 °C at 0.15 mmHg; density 1.130 g/mL at 25 °C), whereas the target is a white crystalline solid , reflecting the fundamentally altered physical state conferred by the benzyloxy group.

Lipophilicity Membrane permeability Physicochemical property comparison

Patent-Covered Intermediate Class for Cholesterol Biosynthesis Inhibitor Development

EP0038061A1 and US 4,322,563 explicitly claim substituted biphenyl-2-carboxaldehydes bearing benzyloxy as one of the enumerated substituents (along with C₁₋₄ alkyl, halo, and C₁₋₉ alkoxy) as key intermediates for the synthesis of mevalonate-derived cholesterol biosynthesis inhibitors [1]. The patent teaches that substitution at positions corresponding to the 3′-benzyloxy pattern of the target compound is specifically enabled, and that compounds within this genus were needed because the known fermentation product compactin suffered from low production yields [1]. The patent further discloses synthetic methodology yielding these aldehydes via palladium-catalyzed coupling of Schiff base complexes with Grignard reagents in the presence of ≥6 equivalents of triphenylphosphine, achieving good yields where prior art (4 equivalents PPh₃) produced unusable mixtures [1]. The target compound therefore resides within a patent-defined chemical space directly linked to a therapeutically validated target pathway.

Cholesterol biosynthesis inhibition Mevalonate pathway Patent-protected intermediate

Aldehyde Position Ortho to the Biaryl Bond Enables Distinct Synthetic Transformations Compared to Meta- or Para-Aldehyde Isomers

The ortho relationship between the formyl group and the biaryl linkage in 2-[3-(benzyloxy)phenyl]benzaldehyde is a critical structural feature that enables specific transformations not accessible to isomers bearing the aldehyde at meta or para positions. Sun et al. demonstrated that 2-formylbiphenyl derivatives undergo highly enantioselective tandem double Friedel–Crafts reactions with indoles catalyzed by chiral N-triflyl phosphoramide, yielding 9-(3-indolyl)fluorene derivatives with up to 96% ee [1]. This reactivity depends on the spatial proximity of the aldehyde to the adjacent phenyl ring, which facilitates intramolecular cyclization. The 3′-(benzyloxy)[1,1′-biphenyl]-3-carbaldehyde isomer (CAS 893736-19-1), bearing the aldehyde at the meta position, cannot participate in this ortho-specific tandem process . The target compound therefore provides unique synthetic access to benzyloxy-substituted fluorene scaffolds with potential applications in materials science (OLED components) and medicinal chemistry .

Ortho-formyl biaryl Tandem Friedel–Crafts reaction Fluorene synthesis

Benzyloxybenzaldehyde Scaffold Validated as ALDH1A3 Inhibitor Pharmacophore in Non-Small Cell Lung Cancer Models

Ibrahim et al. (Molecules, 2021) demonstrated that compounds built around a benzyloxybenzaldehyde scaffold achieve potent and selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker overexpressed in non-small cell lung cancer and associated with poor treatment recovery [1]. The two most potent compounds in the series, ABMM-15 and ABMM-16 (both bearing the benzyloxybenzaldehyde core), achieved ALDH1A3 IC₅₀ values of 0.23 µM and 1.29 µM, respectively, with residual ALDH1A3 activity of only 0.14% and 4.27% at 10 µM test concentration [1]. Critically, these compounds showed no significant cytotoxicity against either ALDH-positive A549 or ALDH-negative H1299 cells, in contrast to other series members (ABMM-6, ABMM-24, ABMM-32) which exhibited IC₅₀ values of 14.0, 13.7, and 13.0 µM against H1299 cells [1]. While the ABMM series uses a benzyloxybenzene core (two rings connected via ester or methyloxy linker) rather than the direct biphenyl linkage of the target compound, the study validates the benzyloxybenzaldehyde motif as a privileged scaffold for ALDH1A3-targeted drug discovery [1].

ALDH1A3 inhibition Cancer stem cells Non-small cell lung cancer Benzyloxybenzaldehyde pharmacophore

Optimal Research and Industrial Application Scenarios for 2-[3-(Benzyloxy)phenyl]benzaldehyde (CAS 893736-23-7)


Synthesis of Benzyloxy-Substituted Fluorene Derivatives via Tandem Friedel–Crafts Cyclization for Materials Science or Medicinal Chemistry

The ortho relationship between the aldehyde and the biaryl bond in 2-[3-(benzyloxy)phenyl]benzaldehyde specifically enables tandem double Friedel–Crafts reactions with indoles under chiral phosphoramide catalysis, yielding enantiomerically enriched 9-(3-indolyl)fluorene derivatives (up to 96% ee reported for the 2-formylbiphenyl class) [1]. The benzyloxy substituent at the 3′-position provides a handle for further functionalization (e.g., hydrogenolysis to the phenol, followed by O-alkylation or triflation for cross-coupling) after fluorene formation. This application is foreclosed to the 3-carbaldehyde isomer (CAS 893736-19-1) due to unfavorable geometry for intramolecular cyclization .

Development of Cholesterol Biosynthesis Inhibitors Following the Merck Mevalonate Pathway Program

EP0038061A1 and US 4,322,563 specifically enable benzyloxy-substituted biphenyl-2-carboxaldehydes as intermediates for synthetic mevalonolactone analogs targeting cholesterol biosynthesis [2]. The 3′-benzyloxy substitution pattern of the target compound falls directly within the patent genus, and the disclosed palladium-catalyzed synthetic methodology (Schiff base complex + Grignard reagent + ≥6 eq. PPh₃) provides a validated preparative route with reported good yields where prior art methods had failed [2]. Researchers pursuing non-statin cholesterol-lowering agents or HMG-CoA reductase modulators can leverage this established synthetic precedent.

Structure–Activity Relationship Studies on ALDH1A3-Selective Inhibitors for Non-Small Cell Lung Cancer

The benzyloxybenzaldehyde scaffold has been validated as a selective ALDH1A3 inhibitor pharmacophore (ABMM-15 IC₅₀ = 0.23 µM; ABMM-16 IC₅₀ = 1.29 µM) with negligible cytotoxicity in both ALDH-positive A549 and ALDH-negative H1299 cells [3]. While the reported ABMM series employs an ester or methyloxy linker between the two aromatic rings, 2-[3-(benzyloxy)phenyl]benzaldehyde offers a direct biphenyl linkage as a structurally distinct scaffold extension. Comparative testing of the target compound against ALDH1A1, ALDH1A3, and ALDH3A1 would reveal whether the biphenyl connectivity retains or improves upon the selectivity profile observed for the benzyloxybenzene series [3].

Precursor for Benzyloxy-Substituted Biaryl Ligands and Catalysts in Cross-Coupling Chemistry

The aldehyde functionality in 2-[3-(benzyloxy)phenyl]benzaldehyde enables condensation with amines to form Schiff base ligands, a transformation widely exploited in palladium catalyst design. The biphenyl backbone provides steric bulk and conformational rigidity, while the benzyloxy group at the 3′-position modulates the electron density on the distal ring without directly coordinating to the metal center . The para isomer (CAS 893736-26-0) has been noted as a precursor for OLED materials, and the meta-substituted target compound may offer differentiated photophysical properties or coordination geometries when incorporated into metal complexes .

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